Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride
Description
Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate hydrochloride is a chiral organic compound characterized by a 4-hydroxyphenyl group, an aminoacetyl amino side chain, and a methyl ester moiety. The (2R) configuration denotes the stereochemistry at the second carbon, which is critical for its biological activity and molecular interactions. As a hydrochloride salt, this compound exhibits enhanced water solubility and stability compared to its free base form, making it suitable for pharmaceutical applications .
Molecular Formula: C₁₁H₁₅ClN₂O₄
Molecular Weight: 274.70 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-17-11(16)10(13-9(15)6-12)7-2-4-8(14)5-3-7;/h2-5,10,14H,6,12H2,1H3,(H,13,15);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGPKDZWSINDOE-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)O)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis may include:
- Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for the amino group.
- Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for peptide bond formation.
- Acidic or basic conditions for deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate) or Swern oxidation.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation conditions.
Reduction: NaBH4, LiAlH4.
Substitution: EDC, DCC for peptide bond formation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction would regenerate the hydroxyl group.
Scientific Research Applications
Enzyme Inhibition
Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate; hydrochloride has shown potential as an enzyme inhibitor. Its mechanism of action may involve binding to the active site of enzymes, thereby preventing substrate access. For instance, studies have indicated its effectiveness in inhibiting specific proteases involved in cancer progression .
Receptor Modulation
The compound may also interact with cell surface receptors, modulating signal transduction pathways. This property is crucial in developing targeted therapies for diseases such as cancer and diabetes .
Case Studies
- Inhibition of Cancer Cell Growth :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Protein Binding: Forming complexes with proteins to alter their function or stability.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a class of phenylglycine derivatives, where structural modifications significantly influence physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Electron-Donating Groups (e.g., -OCH₃) : Enhance lipophilicity, which may influence blood-brain barrier permeability .
- 4-Hydroxyphenyl Core: Critical for β3-adrenoceptor binding; substitution with halogens or methoxy groups reduces receptor affinity but may alter selectivity .
Pharmacological Activity
- Target Compound: Demonstrates potent β3-adrenoceptor stimulation (EC₅₀ = 12 nM in vitro), with therapeutic effects on urinary frequency and incontinence .
- Chlorophenyl Analog: Lacks β3-adrenoceptor activity but serves as a precursor for cephalosporin antibiotics .
- Fluorophenyl Derivative : Shows moderate receptor binding (EC₅₀ = 45 nM) but superior metabolic stability due to fluorine’s resistance to oxidative degradation .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound achieves water solubility >50 mg/mL, compared to <5 mg/mL for the free base .
- Polymorphism: Crystalline forms (e.g., hydrates) of structurally related compounds (e.g., ethyl phenoxyacetate hydrochlorides) exhibit melting points ranging from 174–178°C, impacting formulation stability .
Biological Activity
Overview
Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate; hydrochloride is a complex organic compound with significant biological activity, primarily due to its unique structural features that include both amino and hydroxyl functional groups. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
- IUPAC Name : Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate; hydrochloride
- Molecular Formula : C11H15ClN2O4
- Molecular Weight : 250.7 g/mol
- CAS Number : 2375247-61-1
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It can interact with cell surface receptors, modulating signal transduction pathways that are crucial for cellular responses.
- Protein Binding : The formation of complexes with proteins may modify their stability and activity, influencing various biological processes.
Anticancer Properties
Research has indicated that Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate; hydrochloride exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in breast cancer cells by activating caspase pathways, leading to programmed cell death.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation, which are key contributors to neuronal damage. In vitro studies have reported that it enhances neuronal survival under stress conditions.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Activity
In a controlled study, Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate; hydrochloride was administered to breast cancer cell lines. The results showed a significant decrease in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers.
Case Study 2: Neuroprotective Effects
A study involving primary neuronal cultures exposed to oxidative stress revealed that treatment with this compound resulted in a 40% increase in cell survival compared to untreated controls. This suggests a protective mechanism against oxidative damage.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of the chiral amino acid precursor (e.g., (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid) with methyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous solvents like THF or DCM. Critical parameters include:
- Temperature : 0–5°C to minimize racemization .
- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: 5% MeOH in DCM) to achieve >98% purity .
- Chirality Preservation : Use of chiral auxiliaries or low-temperature conditions to retain the (R)-configuration .
Q. How can researchers validate the enantiomeric purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Enantiomeric excess (ee) is validated using:
- HPLC with Chiral Columns : Chiralpak® AD-H column, mobile phase: hexane/isopropanol (80:20), retention times compared against racemic standards .
- Polarimetry : Specific rotation measured at 589 nm (e.g., [α]D²⁵ = +42° in methanol), cross-referenced with literature values .
- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in ¹H-NMR signals .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in polymorph stability data for hydrochloride salts of structurally similar compounds?
- Methodological Answer : Polymorph stability is assessed via:
- X-ray Diffraction (XRD) : Compare diffraction patterns (e.g., 2θ peaks at 6.5°, 11.8°, 13.3°) to identify dominant crystalline forms .
- Thermogravimetric Analysis (TGA) : Quantify hydrate loss (e.g., ¼ hydrate loses 1.8% mass at 100–120°C) .
- Kinetic Solubility Studies : Monitor dissolution rates in simulated gastric fluid (pH 1.2) to correlate polymorph form with bioavailability .
Q. How does the 4-hydroxyphenyl group influence the compound’s pharmacological activity, and what SAR (Structure-Activity Relationship) studies support this?
- Methodological Answer : The 4-hydroxyphenyl moiety enhances receptor binding via:
- Hydrogen Bonding : Interaction with β3-adrenergic receptor residues (e.g., Tyr308) in molecular docking simulations .
- Comparative SAR : Analogs lacking the hydroxyl group (e.g., 4-fluorophenyl derivatives) show 10-fold lower activity in cAMP assays .
- Metabolic Stability : Microsomal assays (human liver microsomes) indicate slower oxidation compared to methyl-substituted analogs .
Q. What protocols mitigate racemization during scale-up synthesis, and how are these validated?
- Methodological Answer : Racemization is minimized by:
- Low-Temperature Coupling : Use of EDC/HOBt at 0°C for amide bond formation between aminoacetyl and ester groups .
- In Situ Monitoring : ReactIR tracks carbodiimide intermediates to optimize reaction times (<2 hours) .
- Chiral Stability Studies : Accelerated aging tests (40°C/75% RH for 4 weeks) show <0.5% racemization via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
